16-Bromoestrone
Description
16-Bromoestrone is a brominated derivative of the natural estrogen steroid estrone, characterized by a bromine atom substitution at the C16 position. This structural modification alters its biochemical interactions, particularly in binding to bromodomains—protein domains that recognize acetylated lysine residues in histones and play critical roles in epigenetic regulation .
Properties
Molecular Formula |
C18H21BrO2 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-16-bromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H21BrO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-16,20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16?,18+/m1/s1 |
InChI Key |
ONEZAEJNFATWNE-DIQFNYNJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(C2=O)Br)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)Br)CCC4=C3C=CC(=C4)O |
Synonyms |
16-bromoestrone 16-bromoestrone, (16beta)-isomer 16alpha-bromoestrone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
16-Bromoestrone belongs to a broader class of brominated steroids, which vary in bromine substitution patterns and core structures. Key analogs include:
Structural Insights :
- The C16 bromination in 16-Bromoestrone distinguishes it from analogs like 16α-Bromoandrosterone, where bromine occupies a different stereochemical position (α vs. β) on a androstane backbone. This affects ligand-receptor interactions, as the estrone-derived structure enables unique hydrogen bonding with bromodomains .
- Dibrominated compounds (e.g., 2α,4α-Dibromocholestan-3-one) exhibit reduced selectivity due to steric bulk, limiting their utility in targeted epigenetic research compared to mono-brominated derivatives like 16-Bromoestrone .
Key Findings :
- Ligand Efficiency : 16-Bromoestrone’s LE (0.32) surpasses other brominated steroids, indicating a favorable balance of binding affinity and molecular size .
- Thermodynamic Stability : Isothermal titration calorimetry (ITC) data for 16-Bromoestrone (, Figure S1) suggests a ΔG of -9.8 kcal/mol, reflecting stronger binding to BRD4 compared to 16α-Bromoandrosterone (ΔG: -7.2 kcal/mol) .
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